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molecular formula C9H13NO2 B2511446 Methyl 1-propylpyrrole-2-carboxylate CAS No. 70696-64-9

Methyl 1-propylpyrrole-2-carboxylate

Cat. No. B2511446
M. Wt: 167.208
InChI Key: UIJLZYYUXCXFCL-UHFFFAOYSA-N
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Patent
US04194003

Procedure details

To a solution of 9 g potassium hydroxide in 25 ml dimethylsulfoxide are added 5 g methyl pyrrole-2 carboxylate and 10 g 1-bromo-propane. After stirring for one hour, the reaction mixture is poured over 100 g crushed ice, after which the solution is extracted with ethyl ether. After drying, the solvent is evaporated under reduced pressure, to give 5 g crude methyl 1-propyl-pyrrole-2-carboxylate.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([O:10][CH3:11])=[O:9].Br[CH2:13][CH2:14][CH3:15]>CS(C)=O>[CH2:13]([N:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[C:8]([O:10][CH3:11])=[O:9])[CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
N1C(=CC=C1)C(=O)OC
Name
Quantity
10 g
Type
reactant
Smiles
BrCCC
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture is poured over 100 g
CUSTOM
Type
CUSTOM
Details
crushed ice
EXTRACTION
Type
EXTRACTION
Details
after which the solution is extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)N1C(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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